molecular formula C14H21Br2NO B3107042 N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609400-26-1

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide

Cat. No. B3107042
CAS RN: 1609400-26-1
M. Wt: 379.13
InChI Key: CFGRVGIRKTXICH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its ability to modulate the activity of serotonin in the brain.

Scientific Research Applications

Molecular and Functional Imaging Studies

Research on hallucinogens, including compounds structurally related to "N-(5-bromo-2-methoxybenzyl)cyclohexanamine hydrobromide," utilizes molecular imaging techniques like PET and SPECT to study their binding and effects in the brain. These studies contribute to understanding the psychotherapeutic potential of such compounds, focusing on their interaction with serotonin receptors and effects on cerebral metabolism and perfusion (Cumming et al., 2021).

Environmental and Health Impact Assessments

The environmental and health impacts of brominated compounds, including flame retardants and their by-products, are significant areas of investigation. These studies assess the occurrence, fate, and toxicological effects of such compounds, highlighting concerns regarding their persistence and potential for bioaccumulation, as well as their endocrine-disrupting properties (Mennear & Lee, 1994). Research also explores novel brominated compounds' presence in indoor environments, indicating an ongoing need for understanding their impact on human health and the environment (Zuiderveen et al., 2020).

Pharmacological and Toxicological Profiles

The pharmacological and toxicological profiles of N-benzylphenethylamine ("NBOMe") hallucinogens, which share structural motifs with "this compound," are explored to understand their high affinity for serotonin receptors and their potent hallucinogenic effects. Studies discuss the risks associated with their use, including toxicity and potential fatalities, emphasizing the importance of understanding the pharmacokinetics and interactions of such compounds (Halberstadt, 2017).

Analytical and Methodological Advances

Research into analytical methods for determining antioxidant activity reflects the broader scientific interest in understanding the chemical properties and reactions of compounds, including those related to "this compound." Such studies contribute to the development of assays for assessing the antioxidant capacity of complex samples, which is relevant for evaluating the therapeutic potential and safety profiles of new compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.BrH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGRVGIRKTXICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2CCCCC2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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